3-(Pyridin-3-yl)cyclohexanone
Overview
Description
3-(Pyridin-3-yl)cyclohexanone is a chemical compound that features a pyridine ring attached to a cyclohexanone moiety. This compound is part of a broader class of compounds where a pyridine ring is fused with various functional groups, making it relevant in various fields of chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of 3-(Pyridin-3-yl)cyclohexanone is the glycolysis pathway in endothelial and cancer cells . This compound acts as a glycolysis inhibitor, suppressing the proliferation of these cells . The glycolysis pathway, also known as the Warburg effect, is the primary energy acquisition method for active endothelial and cancer cells, contrasting with most other somatic cells that prefer oxidative phosphorylation .
Mode of Action
It is suggested that this compound could be a multi-target inhibitor , indicating that it may interact with multiple targets within the cell, leading to a synergistic effect that enhances its inhibitory action on cell proliferation .
Biochemical Pathways
This compound primarily affects the glycolysis pathway . By inhibiting glycolysis, it disrupts the energy production in endothelial and cancer cells, which rely heavily on this pathway for their energy needs . This disruption can lead to a decrease in cell proliferation, potentially affecting the growth and spread of cancer cells .
Result of Action
The primary result of the action of this compound is the suppression of endothelial and cancer cell proliferation . By inhibiting glycolysis, it disrupts the energy production in these cells, leading to decreased cell proliferation . This could potentially slow down the growth and spread of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)cyclohexanone typically involves the reaction of pyridine derivatives with cyclohexanone under specific conditions. One common method involves the use of Grignard reagents, where a pyridine derivative is reacted with a cyclohexanone derivative in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(Pyridin-3-yl)cyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a scaffold for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 3-pyridinecarboxaldehyde and 3-pyridinecarbonitrile share structural similarities.
Cyclohexanone derivatives: Compounds such as cyclohexanone and its substituted derivatives.
Uniqueness
3-(Pyridin-3-yl)cyclohexanone is unique due to its combined structural features of both pyridine and cyclohexanone, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-pyridin-3-ylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h2,4,6,8-9H,1,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMAOAQUIBACCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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